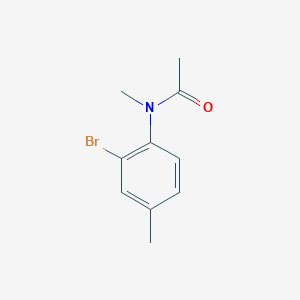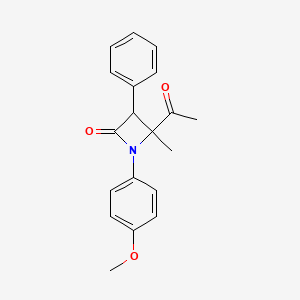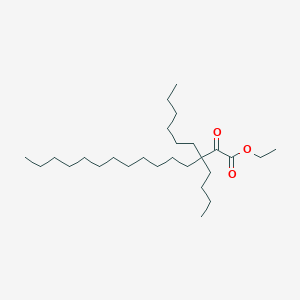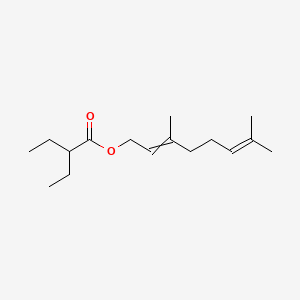![molecular formula C13H8Cl3NO3 B14403915 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene CAS No. 88253-92-3](/img/structure/B14403915.png)
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene is an organic compound characterized by the presence of three chlorine atoms, a nitro group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process may include:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce trichlorobenzene.
Nitration: The trichlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: Finally, the nitrotrichlorobenzene undergoes a methoxylation reaction with methanol in the presence of a base such as sodium methoxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 1,2,4-Trichloro-5-[(3-aminophenyl)methoxy]benzene.
Oxidation: Formation of 1,2,4-Trichloro-5-[(3-carboxyphenyl)methoxy]benzene.
Aplicaciones Científicas De Investigación
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and methoxy group may also contribute to the compound’s reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar structure with an additional chlorine atom.
1,3,5-Trichloro-2-methoxybenzene: Lacks the nitro group but has a similar arrangement of chlorine and methoxy groups.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with a different arrangement of chlorine and nitro groups.
Uniqueness
1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of chlorine, nitro, and methoxy groups in this particular arrangement makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
88253-92-3 |
|---|---|
Fórmula molecular |
C13H8Cl3NO3 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-[(3-nitrophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H8Cl3NO3/c14-10-5-12(16)13(6-11(10)15)20-7-8-2-1-3-9(4-8)17(18)19/h1-6H,7H2 |
Clave InChI |
QQNBFQVNIMMIEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![1-[(Trimethylsilyl)oxy]pyrimido[4,5-C]cinnoline](/img/structure/B14403851.png)




![2,6-Bis({bis[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14403889.png)



![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![2-[Bis(methylsulfanyl)methylidene]cyclopentan-1-ol](/img/structure/B14403917.png)
